REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([C:11]([C:20]2[CH:25]=[CH:24][C:23]([N+:26]([O-])=O)=[C:22]([NH2:29])[CH:21]=2)([C:16]([F:19])([F:18])[F:17])[C:12]([F:15])([F:14])[F:13])[CH:5]=[CH:6][C:7]=1[N+:8]([O-])=O.[H][H]>C(OCC)(=O)C.[Pd]>[NH2:29][C:22]1[CH:21]=[C:20]([C:11]([C:4]2[CH:5]=[CH:6][C:7]([NH2:8])=[C:2]([NH2:1])[CH:3]=2)([C:12]([F:13])([F:14])[F:15])[C:16]([F:17])([F:18])[F:19])[CH:25]=[CH:24][C:23]=1[NH2:26]
|
Name
|
2,2-bis-(3-amino-4-nitrophenyl) hexafluoropropane
|
Quantity
|
96.7 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1[N+](=O)[O-])C(C(F)(F)F)(C(F)(F)F)C1=CC(=C(C=C1)[N+](=O)[O-])N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at 70°-80° C. for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After filtering off the catalyst
|
Type
|
CUSTOM
|
Details
|
the ethyl acetate is separated off on the rotary evaporator
|
Type
|
TEMPERATURE
|
Details
|
The mixture is then heated to 70°-80° C.
|
Type
|
ADDITION
|
Details
|
20 g of activated charcoal are added
|
Type
|
FILTRATION
|
Details
|
the activated charcoal is filtered off
|
Type
|
CUSTOM
|
Details
|
is adjusted at 10°-20° C. to a pH of 7
|
Type
|
CUSTOM
|
Details
|
The precipitate is separated off
|
Type
|
WASH
|
Details
|
washed well with water
|
Type
|
CUSTOM
|
Details
|
dried to constant weight under reduced pressure
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
NC=1C=C(C=CC1N)C(C(F)(F)F)(C(F)(F)F)C1=CC(=C(C=C1)N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([C:11]([C:20]2[CH:25]=[CH:24][C:23]([N+:26]([O-])=O)=[C:22]([NH2:29])[CH:21]=2)([C:16]([F:19])([F:18])[F:17])[C:12]([F:15])([F:14])[F:13])[CH:5]=[CH:6][C:7]=1[N+:8]([O-])=O.[H][H]>C(OCC)(=O)C.[Pd]>[NH2:29][C:22]1[CH:21]=[C:20]([C:11]([C:4]2[CH:5]=[CH:6][C:7]([NH2:8])=[C:2]([NH2:1])[CH:3]=2)([C:12]([F:13])([F:14])[F:15])[C:16]([F:17])([F:18])[F:19])[CH:25]=[CH:24][C:23]=1[NH2:26]
|
Name
|
2,2-bis-(3-amino-4-nitrophenyl) hexafluoropropane
|
Quantity
|
96.7 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1[N+](=O)[O-])C(C(F)(F)F)(C(F)(F)F)C1=CC(=C(C=C1)[N+](=O)[O-])N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at 70°-80° C. for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After filtering off the catalyst
|
Type
|
CUSTOM
|
Details
|
the ethyl acetate is separated off on the rotary evaporator
|
Type
|
TEMPERATURE
|
Details
|
The mixture is then heated to 70°-80° C.
|
Type
|
ADDITION
|
Details
|
20 g of activated charcoal are added
|
Type
|
FILTRATION
|
Details
|
the activated charcoal is filtered off
|
Type
|
CUSTOM
|
Details
|
is adjusted at 10°-20° C. to a pH of 7
|
Type
|
CUSTOM
|
Details
|
The precipitate is separated off
|
Type
|
WASH
|
Details
|
washed well with water
|
Type
|
CUSTOM
|
Details
|
dried to constant weight under reduced pressure
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
NC=1C=C(C=CC1N)C(C(F)(F)F)(C(F)(F)F)C1=CC(=C(C=C1)N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |